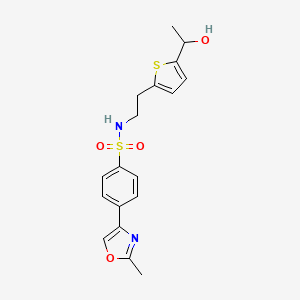![molecular formula C16H17ClN4OS B2787499 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide CAS No. 477854-97-0](/img/structure/B2787499.png)
4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a compound with intricate structural features, primarily characterized by a chloro-substituted benzene ring, a thiazole ring, and a carbohydrazide linkage. It is known for its diverse chemical and biological activities, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide typically involves a multi-step process:
Synthesis of the thiazole ring: This is often achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the benzenecarbohydrazide: The carbohydrazide moiety can be synthesized via hydrazinolysis of an ester or by direct condensation of hydrazine with a suitable carboxylic acid derivative.
Final coupling reaction: The benzenecarbohydrazide is then coupled with the thiazole derivative under appropriate reaction conditions to yield the final product.
Industrial Production Methods: For industrial-scale production, optimized reaction conditions such as solvent choice, temperature control, and reaction time are crucial to ensure high yield and purity. Industrial processes may utilize continuous flow reactors for better control and scalability.
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidino moiety or the thiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the carbohydrazide moiety.
Substitution: The chloro-substituent in the benzene ring makes it amenable to various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical reagents include hydrogen peroxide, potassium permanganate, or peracids.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate conditions can facilitate substitution reactions.
Major Products: The products from these reactions are diverse and depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
科学研究应用
The compound has significant implications across various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of novel organic compounds.
Biology: The compound exhibits bioactivity, making it a candidate for biological assays and drug development.
Medicine: Preliminary studies might explore its potential as a pharmaceutical agent, given its unique structural features.
Industry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
作用机制
The exact mechanism by which 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide exerts its effects can vary based on its application:
Molecular Targets: Potential molecular targets include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may interfere with specific biochemical pathways, such as signal transduction, enzymatic catalysis, or gene expression regulation.
相似化合物的比较
4-chloro-N'-[(E)-(2-pyridyl)methylidene]benzenecarbohydrazide
4-chloro-N'-[(E)-(2-imidazolyl)methylidene]benzenecarbohydrazide
4-chloro-N'-[(E)-(2-thiophenyl)methylidene]benzenecarbohydrazide
These compounds share structural motifs with slight variations, influencing their respective chemical behaviors and applications.
属性
IUPAC Name |
4-chloro-N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-13-6-4-12(5-7-13)15(22)20-19-11-14-10-18-16(23-14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAPMVCILZEKLM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787416.png)
![N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2787418.png)
![5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide](/img/structure/B2787420.png)

![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)
![10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2787424.png)
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile](/img/structure/B2787425.png)


![N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2787433.png)
![2-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B2787434.png)
![1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2787437.png)
![1-{[2-Chloro-5-(piperidine-1-sulfonyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2787438.png)

